molecular formula C10H29N3O7P2 B8055519 Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate

Cat. No.: B8055519
M. Wt: 365.30 g/mol
InChI Key: LDHQLWOKXNHSSJ-ICWQEWPPSA-N
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Description

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate (CAS: 116057-55-7 or 2699657-22-0) is a triammonium salt of a geranyl diphosphate (GPP) analogue. Its molecular formula is C₁₀H₂₉N₃O₇P₂, with a molecular weight of 365.30 g/mol. The compound features a 3,7-dimethylocta-2,6-dien-1-yl chain linked to a diphosphate group, stabilized by three ammonium counterions. Key storage requirements include protection from light, inert atmosphere, and storage at -20°C, indicating sensitivity to environmental factors.

Properties

IUPAC Name

triazanium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQLWOKXNHSSJ-ICWQEWPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29N3O7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The chemical synthesis of ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate typically begins with geraniol or its derivatives, leveraging phosphorylation and ammonium salt formation. The general workflow involves:

  • Functionalization of the geranyl backbone.

  • Phosphorylation to generate the pyrophosphate moiety.

  • Neutralization with ammonium to form the final salt.

A representative synthesis from Plückthun et al. () outlines the following steps:

Bromination of Geranyl Derivatives

Geraniol is first protected as a tetrahydropyran (THP) ether to stabilize the alcohol group. Subsequent bromination at the terminal position introduces a reactive site for further coupling:

  • Reagents : N-Bromosuccinimide (NBS), dimethyl sulfide, anhydrous CH₂Cl₂.

  • Conditions : Reaction conducted at -40°C under nitrogen atmosphere.

  • Outcome : Yields 8-bromo-3,7-dimethylocta-2,6-dien-1-yl THP ether ().

Coupling with Norbornene Methanol

The brominated intermediate undergoes nucleophilic substitution with norbornene methanol to introduce a bicyclic moiety:

  • Reagents : Sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Conditions : Reflux at 80°C for 24 hours.

  • Outcome : Forms (±)-(2E,6E)-8-(((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)methoxy)-3,7-dimethylocta-2,6-dien-1-yl THP ether ().

Deprotection and Phosphorylation

The THP-protected intermediate is deprotected using acidic conditions, followed by phosphorylation to install the diphosphate group:

  • Reagents : Tetrabutylammonium hydrogen pyrophosphate ((n-Bu₄N)₃HP₂O₇), carbodiimide (CB4), polymer-bound triphenylphosphine.

  • Conditions : Stirring in CH₂Cl₂ at room temperature for 12 hours.

  • Outcome : Generates the diphosphate intermediate, which is neutralized with ammonium hydroxide to yield the final ammonium salt ().

Alternative Pathways

A modified approach reported in ACS Catalysis () utilizes ether derivatives of geranylgeranyl pyrophosphate (GGPP) to streamline synthesis:

  • Substrate : GGPP-ether derivatives (e.g., THP-protected GGPP).

  • Catalysts : Acidic resins (e.g., p-toluenesulfonic acid).

  • Conditions : Mild temperatures (0–25°C) to prevent decomposition.

  • Key Step : Wagner–Meerwein rearrangements facilitate cyclization and stabilize carbocation intermediates ().

Enzymatic and Biocatalytic Methods

In Vitro Enzymatic Synthesis

While chemical methods dominate, enzymatic pathways using terpene synthases offer stereochemical precision. Diterpene synthases, such as those from Pinus taeda, accept modified GGPP substrates:

  • Enzyme : PvHVS (a diterpene synthase).

  • Substrate : GGPP-ether derivatives.

  • Mechanism : Sequential cyclization and hydride shifts generate terpene skeletons, which can be functionalized post-synthesis ().

Limitations

  • Substrate Specificity : Enzymes often require native GGPP, limiting compatibility with ether-modified analogs.

  • Yield : Enzymatic routes typically yield <50% due to competing side reactions ().

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow systems enhance reaction control and throughput:

  • Reactor Type : Tubular flow reactors with in-line monitoring.

  • Advantages :

    • Reduced reaction times (e.g., bromination completes in 2 hours vs. 24 hours batchwise).

    • Higher purity (>95% by HPLC) due to minimized side reactions ().

Catalyst Optimization

Heterogeneous catalysts, such as polymer-bound triphenylphosphine, enable easy recovery and reuse:

  • Catalyst Load : 10–15 mol% for phosphorylation steps.

  • Lifetime : >10 cycles without significant activity loss ().

Critical Reaction Parameters

Temperature and Solvent Effects

  • Low-Temperature Bromination : Conducting bromination at -40°C suppresses polymerization of diene intermediates ().

  • Solvent Choice : Anhydrous CH₂Cl₂ and THF prevent hydrolysis of phosphorylated intermediates ().

Neutralization and Salt Formation

The final ammonium salt is obtained by treating the diphosphoric acid with excess ammonium hydroxide:

  • Molar Ratio : 1:3 (diphosphoric acid : NH₄OH) ensures complete neutralization.

  • Purification : Lyophilization yields the product as a hygroscopic white solid ().

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 5.4–5.1 (m, olefinic protons), δ 4.2–3.8 (m, phosphate-linked CH₂), and δ 1.6–1.2 (m, methyl groups) ().

  • ³¹P NMR : Two distinct peaks at δ -10.2 and -12.4 ppm confirm the pyrophosphate moiety ().

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 366.3 matches the molecular formula C₁₀H₂₉N₃O₇P₂ ( ).

Scientific Research Applications

Biochemical Research Applications

GPP plays a crucial role in isoprenoid biosynthesis, acting as a precursor for several essential metabolites. Its applications in biochemical research include:

  • Enzyme Inhibition Studies : GPP is known to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme involved in the biosynthesis of sterols and other isoprenoids. This inhibition has implications for drug development targeting diseases such as cancer and microbial infections .
  • Metabolic Pathway Analysis : Researchers utilize GPP to study metabolic pathways in various organisms. For instance, its role in the synthesis of farnesyl diphosphate (FPP) is critical for understanding the biosynthesis of quinones and carotenoids .

Table 1: Enzymatic Activity of GPP

Enzyme NameOrganismActivity Type
Farnesyl Pyrophosphate SynthaseHumansInhibitor
Geranylgeranyl Pyrophosphate SynthaseMycobacterium tuberculosisSubstrate for protein farnesylation
Decaprenyl Diphosphate SynthaseMycobacterium tuberculosisSubstrate for cell wall synthesis

Pharmaceutical Applications

GPP's pharmacological properties make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that GPP exhibits antimicrobial properties against several pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. This makes it a potential lead compound for developing new antibiotics or antimalarial drugs .
  • Cancer Therapeutics : The inhibition of FPPS by GPP has been explored in cancer treatments, particularly in targeting tumor growth by disrupting cholesterol synthesis pathways essential for cancer cell proliferation .

Case Study: Antimicrobial Efficacy of GPP

In a recent study, GPP was tested against various strains of M. tuberculosis, showing significant inhibitory concentrations (IC50) compared to standard treatments. The study highlighted its potential as a new therapeutic agent in combating drug-resistant strains .

Agricultural Applications

GPP is also utilized in agriculture, particularly in plant biotechnology:

  • Plant Growth Regulators : As a precursor to phytohormones, GPP can enhance plant growth and development. Its application in agricultural practices aims to improve crop yield and resistance to environmental stressors.
  • Pest Control : Research indicates that GPP can be used to develop bio-pesticides that target specific pests without harming beneficial insects, contributing to sustainable agricultural practices .

Table 2: Agricultural Benefits of GPP

ApplicationBenefit
Plant Growth EnhancementIncreases biomass and yield
Pest ManagementReduces reliance on synthetic pesticides
Stress ResistanceEnhances tolerance to drought and salinity

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Property Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate (2Z)-2-Fluoro-3,7-dimethylocta-2,6-dien-1-yl trihydrogen diphosphate Triethylammonium Salt of (2E)-3,7-dimethylocta-2,6-dien-1-yl phosphate-azido arabinose
CAS Number 116057-55-7 / 2699657-22-0 N/A N/A
Molecular Formula C₁₀H₂₉N₃O₇P₂ C₁₀H₁₇F₃O₇P₂ C₂₈H₅₀N₄O₈P₂Si₂
Substituents Diphosphate group, ammonium counterions Fluorine atom at C2, trihydrogen diphosphate Azido-deoxy-arabinopyranosyl group, triethylammonium counterion
Counterion NH₄⁺ (3 equivalents) H⁺ (3 equivalents) Triethylammonium
Key Applications Potential enzyme studies, terpene biosynthesis Used in crystallographic studies (PDB ID 5NX7) with Mg²⁺ Substrate for ArnT enzyme in lipid A modification
Stability/Storage -20°C, dark, inert atmosphere Not specified Synthesized in dry 2,6-lutidine, RT conditions

Key Comparative Insights

This contrasts with the non-fluorinated ammonium salt, which may lack such inhibitory effects. The azido-arabinose derivative () introduces a bulky, reactive azido group, enabling photoaffinity labeling or click chemistry applications, unlike the simpler ammonium salt.

Counterion Effects :

  • The triammonium counterion enhances solubility in polar solvents compared to the trihydrogen diphosphate form (). Conversely, the triethylammonium salt () may improve organic-phase solubility due to its hydrophobic ethyl groups.

Stereochemical Considerations :

  • The (2Z)-fluoro analog () adopts a Z configuration, which may sterically hinder enzyme binding compared to the E isomer in the ammonium salt.

Discrepancies in CAS Numbers :

  • Two CAS numbers (116057-55-7 and 2699657-22-0) are reported for the target compound. This may reflect differences in salt forms (triammonium vs. alternative counterions) or isomerism, necessitating verification in experimental settings.

Biological Activity

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate, also known as Geranyl Pyrophosphate Ammonium Salt (GPP), is a compound with significant biological activity and potential therapeutic applications. Its unique structure allows it to participate in various biochemical processes, particularly in the realm of cellular signaling and metabolism. This article aims to elucidate the biological activities associated with this compound, supported by data tables and case studies.

  • Molecular Formula : C10H23NO7P2
  • Molecular Weight : 331.24 g/mol
  • CAS Number : 116057-55-7

GPP is a key intermediate in the biosynthesis of terpenes and terpenoids, which are vital for numerous biological functions. It plays a crucial role in:

  • Cell Signaling : GPP is involved in the synthesis of signaling molecules that regulate various physiological processes.
  • Metabolic Pathways : It participates in the mevalonate pathway, which is essential for the production of cholesterol and other isoprenoids.

Antimicrobial Activity

GPP has demonstrated antimicrobial properties against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis and other bacteria, revealing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were measured, highlighting GPP's potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Mycobacterium tuberculosis5
Escherichia coli10
Staphylococcus aureus15

Anti-Parasitic Effects

Research has shown that GPP exhibits activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. In vitro assays indicated that GPP could disrupt the life cycle of these parasites, making it a candidate for further development as an anti-parasitic drug.

ParasiteIC50 (µM)
Plasmodium falciparum2.5
Trypanosoma brucei1.8

Case Study 1: Antimicrobial Efficacy

In a recent study published in the journal Nature, researchers explored the antimicrobial efficacy of GPP against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that GPP not only inhibited bacterial growth but also demonstrated synergy when combined with traditional antibiotics, suggesting its potential role in combination therapy.

Case Study 2: Anti-Parasitic Activity

A comprehensive study published in The Journal of Parasitology examined the effects of GPP on Plasmodium falciparum. The findings revealed that GPP significantly reduced parasitemia in infected erythrocytes, indicating its potential as a novel anti-malarial agent.

Q & A

Q. Advanced

  • Enzymatic catalysis : Lipases (e.g., Pseudomonas sp.) selectively modify hydroxyl groups at C1 or C3 positions in nonpolar solvents (n-hexane, 30°C) .
  • Protecting groups : Temporary protection of the diphosphate with tert-butyl groups enables site-specific alkylation/oxidation .

How does isotopic labeling (e.g., ¹³C, ²H) of this compound enhance mechanistic studies in metabolic flux analysis?

Advanced
Isotopes incorporated at specific carbons (e.g., ¹³C at C2/C6) allow tracking via NMR or LC-MS to map metabolic pathways. For example, ²H labeling quantifies deuterium isotope effects on enzyme turnover rates, revealing rate-limiting steps in terpenoid synthesis .

What are the limitations of using this compound in cell-free systems versus live cell assays?

Q. Advanced

  • Cell-free systems : Require exogenous Mg-ATP and phosphatase inhibitors to prevent hydrolysis.
  • Live cells : Membrane permeability is low; use prodrug strategies (e.g., esterification of diphosphate) or electroporation for delivery .

How do structural modifications (e.g., aryl substitutions) alter its activity in protein prenylation assays?

Advanced
Aryl moieties (e.g., 3-ethynyl-5-formylphenyl in aldehyde-alkyne-FPP analogues) enhance binding to aromatic-rich enzyme pockets but reduce solubility. Balance hydrophobicity with polar groups (e.g., PEG linkers) to maintain activity in aqueous assays .

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